

# A Comparative Analysis of Benzenepropanol: Cross-Referencing Experimental Data with Established Literature Values

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## Compound of Interest

Compound Name: Benzenepropanol

Cat. No.: B7769557

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This guide provides a comprehensive comparison of experimentally determined data for **benzenepropanol** against established literature values. The objective is to offer a clear and concise reference for validating experimental results and ensuring the purity and identity of **benzenepropanol** in a laboratory setting. This document outlines key physicochemical properties and spectroscopic data, supported by detailed experimental protocols.

## Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the quantitative data for key physicochemical properties of **benzenepropanol**, comparing hypothetical experimental findings with established literature values. This allows for a direct assessment of experimental accuracy.

Property	Experimental Value (Hypothetical)	Literature Value
Boiling Point	238-240 °C	241 °C
Melting Point	Not Determined (Liquid at room temp.)	< -18 °C
Density	0.993 g/cm <sup>3</sup> at 25 °C	0.995 g/cm <sup>3</sup> at 25 °C
Refractive Index	1.525 at 20 °C	1.524-1.528

## Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural elucidation and confirmation of organic compounds. This section compares characteristic experimental spectral data for **benzenepropanol** with reference values.

Spectroscopic Data	Experimental Value (Hypothetical)	Literature Value/Characteristic Peaks
Infrared (IR) Spectroscopy	Strong, broad peak at ~3350 cm <sup>-1</sup> (O-H stretch); Peaks at ~3025 cm <sup>-1</sup> (aromatic C-H stretch); Peaks at ~1050 cm <sup>-1</sup> (C-O stretch)	Characteristic O-H stretching absorption at 3300 to 3600 cm <sup>-1</sup> ; C-O stretching absorption near 1050 cm <sup>-1</sup> .
<sup>1</sup> H NMR Spectroscopy (CDCl <sub>3</sub> )	δ ~7.2-7.3 (m, 5H, Ar-H); δ ~3.7 (t, 2H, -CH <sub>2</sub> -O); δ ~2.7 (t, 2H, Ar-CH <sub>2</sub> -); δ ~1.9 (m, 2H, -CH <sub>2</sub> -); δ ~2.1 (br s, 1H, -OH)	δ 7.33 (m, 2H), 7.25 (m, 3H), 3.71 (t, J = 6.5 Hz, 2H), 2.75 (m, 2H), 1.94 (m, 2H).

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard procedures for the characterization of liquid organic compounds.

## Determination of Boiling Point

The boiling point was determined using the Thiele tube method, a common and effective technique for small liquid samples.

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.
- Procedure:
  - A small amount of the **benzenepropanol** sample is placed into a small test tube.
  - A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.
  - The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
  - The assembly is suspended in a Thiele tube containing mineral oil, making sure the rubber band is not submerged in the oil.
  - The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform heating.
  - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the initial boiling point.
  - Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the final boiling point.

## Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a simple method for liquid samples.

- Apparatus: FTIR spectrometer with an ATR accessory.
- Procedure:
  - A background spectrum of the clean ATR crystal is collected.

- A few drops of the **benzenepropanol** sample are placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The sample spectrum is then recorded.
- After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Alternative "Neat" Sample Preparation: For instruments without an ATR accessory, a "neat" spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

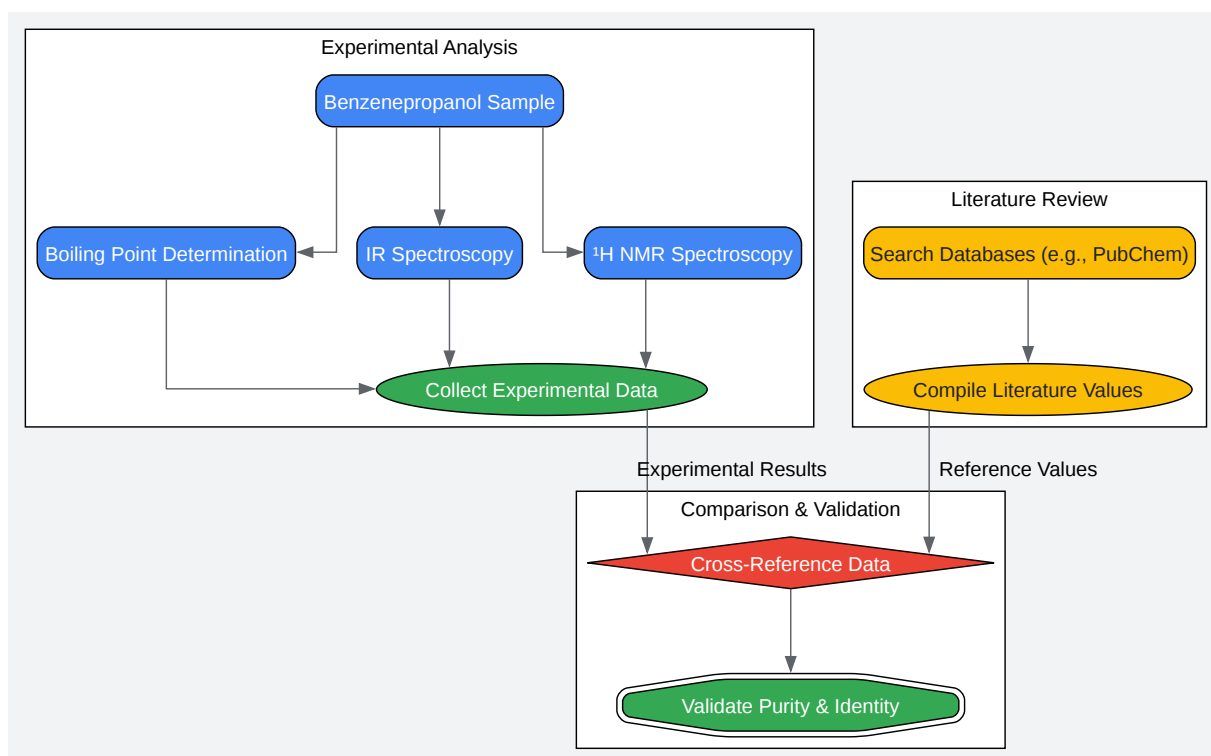
## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum was acquired to confirm the proton environment of the **benzenepropanol** molecule.

- Apparatus: Nuclear Magnetic Resonance (NMR) spectrometer.
- Procedure:
  - Approximately 5-25 mg of the **benzenepropanol** sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean vial. Using a deuterated solvent is crucial to avoid overwhelming the sample signals with solvent protons.
  - The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
  - The NMR tube is placed in the spectrometer's probe.
  - The instrument is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.
  - The <sup>1</sup>H NMR spectrum is then acquired.

## Workflow for Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing process, from initial sample analysis to final data validation.



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Caption: Workflow for cross-referencing experimental data with literature values.

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